molecular formula C32H34N2O8 B12335994 1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione

1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12335994
M. Wt: 574.6 g/mol
InChI Key: LAWAHUMMLJJNNV-PSQAVWBXSA-N
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Description

5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine is a derivative of locked nucleic acid (LNA)-type nucleoside. It is a modified nucleoside with a unique structure that includes a 5-methyluracil base and a 2’-O,4’-C-methylene bridge, which enhances its stability and binding affinity to complementary nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine involves multiple steps. One common method includes the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group, followed by the formation of the 2’-O,4’-C-methylene bridge. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the methylene bridge.

Industrial Production Methods

Industrial production of 5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the nucleoside.

    Substitution: Substitution reactions can introduce new functional groups to the nucleoside.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of oligonucleotides and as a building block for nucleic acid analogs.

    Biology: The compound is used in studies involving nucleic acid interactions and stability.

    Industry: The compound is used in the production of nucleic acid-based therapeutics and diagnostic tools

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine involves its incorporation into nucleic acids, where it enhances stability and binding affinity. The methylene bridge locks the nucleoside in a specific conformation, which increases its resistance to enzymatic degradation. This property makes it useful in therapeutic applications where stability is crucial .

Comparison with Similar Compounds

Similar Compounds

  • 5’-O-DMT-2’-O,4’-C-methylene-5-methylcytidine
  • 5’-O-DMT-2’-O,4’-C-methylene-5-methylthymidine
  • 5’-O-DMT-2’-O,4’-C-methylene-5-methyladenosine

Uniqueness

5’-O-DMT-2’-O,4’-C-methylene-5-methyluridine is unique due to its specific structure, which includes a 5-methyluracil base and a 2’-O,4’-C-methylene bridge. This structure enhances its stability and binding affinity, making it more effective in various applications compared to similar compounds .

Properties

Molecular Formula

C32H34N2O8

Molecular Weight

574.6 g/mol

IUPAC Name

1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C32H34N2O8/c1-20-17-34(30(37)33-28(20)36)29-26-27(35)31(42-29,18-40-26)19-41-32(21-7-5-4-6-8-21,22-9-13-24(38-2)14-10-22)23-11-15-25(39-3)16-12-23/h4-16,20,26-27,29,35H,17-19H2,1-3H3,(H,33,36,37)/t20?,26-,27+,29-,31-/m1/s1

InChI Key

LAWAHUMMLJJNNV-PSQAVWBXSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@@](O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CC1CN(C(=O)NC1=O)C2C3C(C(O2)(CO3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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